Protegrin-4
Description
Significance of Antimicrobial Peptides (AMPs) in Innate Immunity and Host Defense
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a diverse group of naturally occurring molecules that serve as a first line of defense against a wide range of pathogens. nih.gov Found in virtually all forms of life, from bacteria to humans, AMPs are essential components of the innate immune system. wikipedia.orgfrontiersin.org They provide a rapid and non-specific defense mechanism against invading microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.govwikipedia.org
The significance of AMPs extends beyond their direct antimicrobial activity. They are pleiotropic molecules that play a crucial role in modulating the host's immune response. scirp.org AMPs can act as immunomodulators, influencing inflammation and bridging the gap between the innate and adaptive immune systems. frontiersin.orgscirp.org This dual functionality—direct killing of pathogens and modulation of the immune response—makes them a critical area of research, especially in the face of rising antibiotic resistance. nih.gov Their ability to often destabilize biological membranes and form transmembrane channels is a key feature of their antimicrobial action. wikipedia.org
Overview of Protegrins as a Family of Cysteine-Rich β-Sheet Antimicrobial Peptides
Protegrins are a family of small, cationic antimicrobial peptides originally isolated from porcine leukocytes. wikipedia.orgmdpi.com This family consists of five members, PG-1 through PG-5. wikipedia.orgmdpi.com Structurally, protegrins are characterized by their cysteine-rich composition and a distinctive β-sheet structure. wikipedia.orgnih.gov These peptides typically contain 16-18 amino acid residues, including multiple positively charged arginine residues and conserved cysteine residues that form disulfide bonds. wikipedia.orgnih.gov
The disulfide bridges are crucial for stabilizing the antiparallel β-hairpin conformation of protegrins, a structure that is instrumental to their function. wikipedia.orgmdpi.com This β-sheet structure is a common feature among certain classes of AMPs, including defensins and tachyplesins, to which protegrins share some sequence similarity. wikipedia.orgnih.gov The presence of cysteine and the resulting disulfide bonds contribute to the structural stability of these peptides, which is important for their antimicrobial efficacy. mdpi.com
Contextualization of Protegrin-4 within the Protegrin Family and Broader AMP Research
This compound is a specific member of the porcine protegrin family. researchgate.netnih.gov Like its family members, PG-4 is an 18-amino acid residue peptide that plays a role in the innate immune system. researchgate.netnih.gov While sharing the core protegrin structure, PG-4 has a unique amino acid sequence, with a notable substitution of a phenylalanine for a valine at position 14 compared to other protegrins like PG-1. wikipedia.org
In the broader context of AMP research, PG-4 is of interest due to its potent antimicrobial properties and its representative β-sheet structure. nih.govresearchgate.net Research on PG-4 and other protegrins contributes to the understanding of how this specific structural class of AMPs functions. Studies have explored the intrinsic aggregation propensity of PG-4, finding that it can form amyloid-like aggregates that retain antimicrobial activity. researchgate.netnih.govgenscript.com This characteristic is a significant area of investigation, as it could lead to the development of more stable peptide-based antimicrobials. researchgate.netnih.gov
Foundational Research Questions Driving this compound Investigations
The investigation into this compound is driven by several fundamental research questions that aim to elucidate its structure, function, and therapeutic potential. A primary focus is understanding the precise mechanism of its antimicrobial action. While it is generally believed that protegrins disrupt bacterial cell membranes by forming pores, the detailed molecular interactions and the steps leading to cell death are still under active investigation. researchgate.netnih.gov
Another key research area is the relationship between PG-4's structure and its activity. This includes how its specific amino acid sequence and β-hairpin structure contribute to its potency and selectivity for microbial cells over host cells. wikipedia.org Furthermore, the tendency of PG-4 to self-assemble into amyloid-like fibrils raises questions about the functional relevance of this aggregation and whether this property can be harnessed to enhance its stability and efficacy as a potential therapeutic agent. researchgate.netnih.gov Understanding these aspects is crucial for the potential development of new antimicrobial drugs based on the protegrin scaffold. scirp.org
Structure
2D Structure
Properties
CAS No. |
157214-61-4 |
|---|---|
Molecular Formula |
C86H138N32O19S4 |
Molecular Weight |
2052.5 g/mol |
IUPAC Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-[(2S)-butan-2-yl]-30-(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C86H138N32O19S4/c1-9-45(8)68-82(137)115-61-41-141-138-38-58(76(131)109-53(20-14-28-99-85(93)94)71(126)104-36-65(123)108-57(75(130)118-68)32-47-33-101-51-18-11-10-16-49(47)51)113-74(129)56(31-46-22-24-48(119)25-23-46)111-77(132)59(112-73(128)55(30-42(2)3)110-72(127)54(21-15-29-100-86(95)96)107-63(121)35-102-62(120)34-103-70(125)50(87)17-12-26-97-83(89)90)39-139-140-40-60(114-81(136)67(44(6)7)117-79(61)134)78(133)116-66(43(4)5)80(135)105-37-64(122)106-52(69(88)124)19-13-27-98-84(91)92/h10-11,16,18,22-25,33,42-45,50,52-61,66-68,101,119H,9,12-15,17,19-21,26-32,34-41,87H2,1-8H3,(H2,88,124)(H,102,120)(H,103,125)(H,104,126)(H,105,135)(H,106,122)(H,107,121)(H,108,123)(H,109,131)(H,110,127)(H,111,132)(H,112,128)(H,113,129)(H,114,136)(H,115,137)(H,116,133)(H,117,134)(H,118,130)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-,68-/m0/s1 |
InChI Key |
DUDXZJRHGONAAZ-ZFOLPASKSA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Other CAS No. |
157214-61-4 |
sequence |
RGGRLCYCRGWICVCVGR |
Synonyms |
PG-4 protegrin protegrin PG-4 protegrin-4 |
Origin of Product |
United States |
Discovery, Characterization, and Biosynthesis of Protegrin 4
Historical Discovery and Isolation from Porcine Leukocytes
Protegrins are a family of antimicrobial peptides (AMPs) that were first discovered and isolated from the leukocytes (white blood cells) of pigs (Sus scrofa). wikipedia.orgmdpi.com These peptides are a crucial component of the pig's innate immune system, providing a first line of defense against a wide range of pathogens. nih.govgenscript.comresearchgate.net Protegrins belong to the cathelicidin (B612621) family, a group of host defense peptides found in many mammals. mdpi.commdpi.comnih.gov Cathelicidins are distinguished by a highly conserved N-terminal "cathelin" domain and a variable C-terminal antimicrobial peptide domain. nih.gov
The initial isolation from porcine leukocytes led to the identification of five distinct protegrins, designated PG-1, PG-2, PG-3, PG-4, and PG-5. wikipedia.orgresearchgate.net Biochemical analysis revealed them to be small, cationic peptides, typically composed of 16 to 18 amino acid residues. wikipedia.orgmdpi.com Specifically, Protegrin-4 (PG-4) is an 18-amino acid peptide. mdpi.comnih.govgenscript.com A defining characteristic of protegrins is their high content of positively charged arginine residues and cysteine residues. wikipedia.orgresearchgate.net This composition is critical to their structure, which is characterized as a cysteine-rich, anti-parallel β-sheet stabilized by two internal disulfide bonds. wikipedia.orgmdpi.com
Genetic Basis and Precursor Processing of Protegrins
The biosynthesis of protegrins involves a multi-step process typical for many antimicrobial peptides. annualreviews.org They are not synthesized directly as mature peptides but as larger precursor proteins. wikipedia.orgmdpi.com Genetic studies have shown that protegrins are encoded as prepropeptides of 147 to 149 amino acids. wikipedia.org This precursor consists of a signal peptide, a highly conserved cathelin-like pro-sequence, and the C-terminal domain which constitutes the mature antimicrobial peptide. wikipedia.orgnih.gov
These inactive precursors are synthesized primarily by bone marrow progenitor cells and are subsequently stored in the granules of mature neutrophils. nih.govtubitak.gov.tr When neutrophils are activated at a site of infection, enzymes such as neutrophil elastase cleave the precursor protein, releasing the smaller, active mature peptide. nih.gov Western blot analyses have confirmed that in normal porcine tissues, protegrins are predominantly found in their larger prepropeptide forms rather than as mature peptides. nih.gov
Interestingly, further genetic analysis has revealed that the five previously reported protegrin sequences (PG-1 to PG-5) are not products of multiple distinct genes. Instead, they are encoded by a single genetic locus. researchgate.netnih.gov The variations between them arise from different alleles, or alternative forms, of this single gene within the pig population. researchgate.net
Comparative Sequence Analysis of this compound Isoforms
The five protegrin isoforms (PG-1, PG-2, PG-3, PG-4, and PG-5) exhibit high sequence homology, though with key differences that affect their properties. mdpi.comresearchgate.net All share a conserved framework of four cysteine residues that form the stabilizing disulfide bridges. mdpi.comresearchgate.net Protegrin-1 (B1576752) and this compound are both 18 amino acids in length, while other isoforms like Protegrin-2 are shorter. wikipedia.orgmdpi.com Among the isoforms, PG-1, -2, -3, and -5 are very similar in sequence, whereas this compound is considered a notable outlier. researchgate.net
The table below compares the amino acid sequences of the five porcine protegrin isoforms.
| Protegrin Isoform | Amino Acid Sequence | Length |
| Protegrin-1 (PG-1) | RGGRLCYCRRRFCVCVGR | 18 |
| Protegrin-2 (PG-2) | RGGRLCYCRRRFCVCV | 16 |
| Protegrin-3 (PG-3) | GGGRLCYCRRRFCVCVGR | 18 |
| This compound (PG-4) | RGGRLCYCRGWICVCVGR | 18 |
| Protegrin-5 (PG-5) | RGGRLCYCRPRFCVCVGR | 18 |
Data sourced from multiple studies. The sequences show the high degree of homology and the specific residue substitutions that define each isoform.
The specific amino acid substitutions between protegrin isoforms have significant implications for their physicochemical properties and biological activities. The most prominent difference in this compound is the substitution of a valine residue at position 14 (found in PG-1) with a phenylalanine. wikipedia.orgmdpi.com
Key Amino Acid Substitutions and Their Implications:
Valine to Phenylalanine at Position 14 (PG-1 vs. PG-4): The change from Valine (V) in PG-1 to Phenylalanine (F) in PG-4 introduces a bulky, aromatic side chain in the β-turn region of the peptide. wikipedia.orgmdpi.com This substitution makes PG-4 less polar compared to other protegrins. wikipedia.org Research suggests this aromatic residue plays a crucial role in the specific antiviral activity of PG-4, particularly against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), where PG-4 shows higher activity than PG-1. mdpi.com
Arginine to Glycine at Position 4 (PG-1 vs. PG-3): Protegrin-3 features a substitution of a positively charged Arginine (R) with a neutral Glycine (G) at position 4. This results in PG-3 having one less positive charge compared to PG-1, which can influence its interaction with microbial membranes. wikipedia.org
Arginine to Proline at Position 10 (PG-1 vs. PG-5): In Protegrin-5, an Arginine (R) is replaced by a Proline (P). This also results in the loss of a positive charge and can impact the structural conformation of the peptide backbone. wikipedia.org
These variations highlight how minor changes in the primary amino acid sequence can lead to distinct properties among the protegrin isoforms, likely allowing for a more versatile and tailored innate immune response.
Structural Biology of Protegrin 4
Primary Sequence Attributes and Residue Composition
Compared to other members of the protegrin family, Protegrin-4 has a unique substitution of a Phenylalanine (F) for a Valine (V) at position 14. This change, along with other differences in the β-turn region, renders this compound less polar than some of its counterparts. wikipedia.org
Table 1: Primary Sequence Attributes of this compound
| Attribute | Description | Source(s) |
| Sequence | RGGRLCYCRGWICFCVGR-NH₂ | researchgate.net |
| Number of Residues | 18 | wisc.edu |
| Origin | Sus scrofa (Pig) leukocytes | wisc.edu |
| Net Charge | +4 | wisc.edu |
| Key Residues | High content of Arginine (R), Cysteine (C), and Glycine (G) | wisc.eduwikipedia.org |
| Hydrophobicity | ~50% | wisc.edu |
Secondary Structure Elucidation and Stability
The biological activity of this compound is intrinsically linked to its well-defined and stable three-dimensional conformation. This structure is characterized by a rigid β-hairpin motif, which is critically stabilized by covalent disulfide bonds.
Structural Role of Disulfide Bonds in Peptide Rigidity and Activity
The stability of the this compound β-hairpin is heavily dependent on two intramolecular disulfide bonds. asm.orgnih.gov These covalent cross-links form between specific cysteine residues: Cys6 is bonded to Cys15, and Cys8 is bonded to Cys13. researchgate.netgeneticsmr.com These bonds act as molecular staples, locking the two anti-parallel β-strands into a rigid conformation. wisc.eduwikipedia.org This structural rigidity is paramount for this compound's antimicrobial function. asm.org The disulfide bridges ensure the peptide maintains a stable amphipathic structure, which is necessary for its subsequent interactions with and disruption of microbial membranes. nih.gov Studies on protegrin analogues have demonstrated that the removal of these disulfide bonds leads to a significant loss of antimicrobial potency, highlighting their indispensable role in maintaining the active conformation. wisc.eduasm.org
Table 2: Secondary Structure Features of this compound
| Feature | Description | Source(s) |
| Dominant Motif | Anti-parallel β-hairpin | wisc.eduwikipedia.org |
| Connecting Element | β-turn region | wisc.edu |
| Stabilizing Bonds | Two intramolecular disulfide bonds | asm.orgnih.gov |
| Disulfide Connectivity | Cys6-Cys15, Cys8-Cys13 | researchgate.netgeneticsmr.com |
| Function of Bonds | Confer structural rigidity, essential for biological activity | wisc.eduasm.org |
Higher-Order Assembly: Oligomerization and Self-Aggregation
The mechanism of action for this compound involves a multi-step process of self-assembly within the target membrane, progressing from monomeric units to functional, pore-forming oligomers.
Molecular Mechanisms of Monomer Dimerization in Lipid Environments
While this compound exists as a monomer in aqueous solution, the initial and crucial step in its membrane-disrupting activity is its dimerization upon interacting with a lipid bilayer. nih.govmdpi.com Computational and experimental studies on the closely related Protegrin-1 (B1576752) show that this dimerization is a highly favorable process that occurs on the surface of the membrane. mdpi.com Protegrin monomers can associate into two distinct dimeric conformations: a parallel β-sheet (with a turn-next-to-turn or NCCN packing mode) or an anti-parallel β-sheet. wikipedia.orgmdpi.com While the anti-parallel conformation appears slightly more stable on the membrane surface, the parallel dimer is considered a key structural unit for the formation of the final pore oligomer within the membrane core. mdpi.comrcsb.org This dimerization is considered an essential prerequisite for the subsequent aggregation into larger, functional structures. nih.gov
Formation of Oligomeric Structures (e.g., β-Barrel Pores) and Their Stoichiometry
Following dimerization, this compound dimers aggregate to form multimeric, transmembrane pores that permeabilize the cell membrane, leading to cell death. nih.govmdpi.com The prevailing model suggests these oligomers assemble into a β-barrel structure that lines an aqueous channel through the membrane. nih.govpnas.org Solid-state NMR studies and molecular dynamics simulations of Protegrin-1 suggest that the functional pore is an octameric or decameric complex, meaning it is composed of 8 to 10 peptide monomers (or four to five dimers). rcsb.orgpnas.orgnih.gov
The most stable proposed structure for this pore is a parallel NCNC β-barrel, where the hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, and the hydrophilic residues, along with the disulfide bonds, line the lumen of the pore. nih.gov The diameter of the resulting aqueous pore is estimated to be around 21 Å. pnas.org This organized oligomeric assembly creates a stable channel that allows for the uncontrolled passage of ions and water, ultimately disrupting cellular homeostasis. nih.govmdpi.com
Amyloidogenic Propensity and Formation of Functional Aggregates
This compound (PG-4), a member of the cysteine-rich antimicrobial peptide (AMP) family from porcine leukocytes, exhibits a notable propensity for self-assembly into amyloid-like aggregates. researchgate.netnih.gov This 18-amino acid peptide's intrinsic tendency to aggregate has been investigated through both computational and in vitro studies. researchgate.netgenscript.com Multiple computational algorithms, including TANGO, AGGRESCAN, FOLDAMYLOID, AMYLPRED, and ZYGGREGATOR, predict that PG-4 has a high propensity for β-sheet formation, a key characteristic predisposing a peptide to be amyloidogenic. researchgate.netnih.govgenscript.comresearchgate.net
Under laboratory conditions, PG-4 has been observed to form visible aggregates that display the classic hallmarks of amyloid fibrils. researchgate.netgenscript.com These characteristics include an enhanced ability to bind with Congo red dye, increased fluorescence when treated with Thioflavin-T (ThT), and a distinct fibrillar morphology when viewed under transmission electron microscopy. researchgate.netnih.govresearchgate.net This link between antimicrobial peptides and amyloid formation is a growing area of research, suggesting that ordered self-assembly could be a regulatory mechanism for AMP activity. biorxiv.orgasm.org
Crucially, these amyloid-like aggregates of PG-4 are not merely inert structures; they are considered functional. Studies have demonstrated that the aggregated form of PG-4 retains its antimicrobial activity against bacteria such as Bacillus subtilis. researchgate.netnih.govgenscript.com Furthermore, these aggregates have been found to be non-toxic to human cell lines like HEK293 and Caco2. nih.govgenscript.comresearchgate.net This suggests that the inherent aggregation properties of AMPs like PG-4 could be harnessed to develop more stable peptide-based antimicrobials. researchgate.netnih.govgenscript.comresearchgate.net The high stability characteristic of amyloids could offer enhanced proteolytic resistance, potentially allowing for longer efficacy. researchgate.netresearchgate.net The concept of functional amyloids is expanding, with research showing that various organisms utilize amyloid structures for physiological roles. nih.govbiorxiv.orgbiorxiv.org
Table 1: Computational Prediction of this compound Amyloidogenic Propensity This table summarizes the findings from various algorithms used to predict the likelihood of PG-4 forming amyloid structures.
| Algorithm | Prediction for this compound | Implication | Reference |
| TANGO | High | Predicts β-aggregation regions in proteins. | researchgate.net, genscript.com |
| AGGRESCAN | High | Identifies aggregation-prone segments. | researchgate.net, genscript.com |
| FOLDAMYLOID | High | Predicts amyloidogenic propensities of polypeptide chains. | researchgate.net, genscript.com |
| AMYLPRED | High | A consensus method for predicting amyloid fibril-forming regions. | researchgate.net, genscript.com |
| ZYGGREGATOR | High | Predicts protein aggregation propensities based on physicochemical properties. | researchgate.net, genscript.com |
Structural Determinants of Cationicity and Amphipathicity
The potent antimicrobial activity of this compound is intrinsically linked to its specific structural features, namely its cationicity and amphipathicity. wikipedia.orgnih.gov Protegrins are defined by an anti-parallel β-hairpin structure, which is stabilized by two disulfide bonds. nih.govmdpi.com This rigid fold creates a molecule where the charged and hydrophobic amino acid residues are spatially segregated, giving the peptide its amphipathic character. nih.govmdpi.com This structure is essential for its interaction with and disruption of microbial membranes. wikipedia.orgnih.gov
Positively Charged Residue Distribution and Electrostatic Interactions
The cationicity of protegrins is primarily due to their high content of positively charged arginine residues. wikipedia.orgnih.gov These residues are not randomly distributed but are clustered, which is essential for the initial electrostatic attraction and binding of the peptide to the anionic surfaces of bacterial membranes. nih.govacs.org The membranes of bacteria contain a significant amount of anionic lipids, making them a prime target for highly cationic peptides like protegrins, while mammalian membranes are predominantly composed of zwitterionic lipids. nih.govmdpi.com
The initial contact between the peptide and the membrane is driven by the electrostatic affinity between the cationic arginine clusters and the negatively charged phosphate (B84403) groups on the lipid headgroups. acs.orgmdpi.com Molecular dynamics simulations show that the positively charged residues are crucial for this first interaction. acs.org The guanidinium (B1211019) group of arginine, in particular, can form strong, bidentate hydrogen bonds with the lipid phosphate groups, stabilizing the peptide-lipid complex and facilitating its retention at the membrane surface. acs.org This strong electrostatic interaction is a prerequisite for the subsequent steps of membrane disruption. nih.gov The distribution of these charged residues flanking a central hydrophobic region is a key feature that influences its interaction with membranes. nih.gov
Hydrophobic Surface Exposure and Interfacial Activity
Following the initial electrostatic binding, the amphipathic nature of this compound governs its insertion into the lipid bilayer. nih.gov The β-hairpin fold creates a distinct hydrophobic face, which includes a cluster of hydrophobic residues. nih.gov This hydrophobic surface is critical for interacting with the non-polar, hydrophobic core of the microbial membrane. nih.govnih.gov
The peptide's ability to disrupt membrane organization is referred to as its "interfacial activity". tulane.edu this compound partitions into the membrane interface, disturbing the packing of lipid molecules and ultimately compromising membrane integrity. wikipedia.orgtulane.edu This disruption can lead to the formation of pores or channels, causing leakage of cellular contents and cell death. nih.govmdpi.com The model of action involves the peptide adsorbing parallel to the lipid bilayer, and at a sufficient concentration, covering the membrane surface in a "carpet-like" manner, which leads to a detergent-like effect and membrane disintegration. mdpi.comfrontiersin.org
The structure of protegrins can be described as imperfectly amphipathic because the hydrophobic cluster is flanked by charged arginine residues. nih.gov This arrangement can hinder its interaction with a flat membrane surface but is highly favorable for binding to curved surfaces like those found in toroidal pores, which may be formed during the disruption process. nih.gov The exposure of the hydrophobic surface to the lipid core, driven by the peptide's amphipathic structure, is the fundamental driver of its membrane-disrupting antimicrobial mechanism. nih.govnih.gov
Mechanistic Insights into Protegrin 4 Action at the Molecular and Cellular Level
General Principles of Antimicrobial Peptide Interaction with Microbial Membranes
The interaction of antimicrobial peptides (AMPs) with microbial membranes is a complex process governed by fundamental physicochemical principles. Generally, the initial contact between a cationic AMP and the anionic surface of a bacterial membrane is driven by electrostatic forces. frontiersin.orgmdpi.com This attraction facilitates the accumulation of peptide molecules on the microbial cell surface. Following this initial binding, hydrophobic interactions between the amphipathic domains of the peptide and the lipid components of the membrane play a crucial role. frontiersin.org
Many AMPs adopt a disordered structure in aqueous solution and fold into their characteristic secondary structures, such as α-helices or β-sheets, upon interacting with the membrane. mdpi.com This structural transition is often essential for their antimicrobial function. The specific mechanism of membrane disruption can vary among different AMPs, with common models including the formation of transmembrane pores (barrel-stave or toroidal), or a detergent-like "carpet" mechanism that leads to membrane micellization. mdpi.comrsc.org The ultimate consequence of these interactions is the permeabilization of the cell membrane, leading to the leakage of intracellular contents and cell death. frontiersin.orgnih.gov
Specific Interactions of Protegrin-4 with Bacterial Membranes
The action of protegrins, including this compound, against bacteria begins with its attraction to and interaction with the bacterial cell envelope. This process is multi-step and involves electrostatic adsorption, binding to specific membrane components, and subsequent insertion into the lipid bilayer.
Electrostatic Adsorption and Binding to Anionic Lipid Bilayers
The initial and critical step in the mechanism of protegrin action is the electrostatic attraction and subsequent adsorption of the cationic peptide to the anionic surfaces of bacterial membranes. nih.gov Bacterial membranes are rich in negatively charged lipids, such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for the binding of positively charged protegrins. nih.govpnas.org this compound, like other members of its family, possesses a net positive charge due to its arginine residues, facilitating this initial contact. wikipedia.org
Studies on protegrin-1 (B1576752) (PG-1), a close homolog of PG-4, have shown that this adsorption is a diffusion-limited process with a favorable free energy of adsorption, indicating a strong affinity for anionic lipid bilayers. nih.gov The interaction is not solely electrostatic; upon binding, the peptide can undergo conformational changes that promote its association with the membrane. mdpi.com The cationic residues, particularly arginine, form strong interactions with the phosphate (B84403) groups of the lipids, further stabilizing the peptide on the membrane surface. tandfonline.com
Role of Lipopolysaccharide (LPS) Binding in Gram-Negative Bacterial Permeabilization
The binding of protegrins to LPS is thought to displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, thereby destabilizing the outer membrane. asm.org This disruption allows the peptide to traverse the outer membrane and reach the inner cytoplasmic membrane. Studies on PG-1 have demonstrated its ability to insert into and destabilize lipid A monolayers, the hydrophobic anchor of LPS, suggesting a mechanism for outer membrane permeabilization. nih.govpnas.org While direct studies on PG-4 are limited, its structural similarity to PG-1 suggests a comparable mechanism of LPS interaction.
Peptide Insertion and Membrane Permeabilization Dynamics
Following adsorption to the membrane surface, protegrins insert into the hydrophobic core of the lipid bilayer. nih.gov This insertion is a critical step that leads to membrane permeabilization. The amphipathic nature of the protegrin structure, with its distinct hydrophobic and charged faces, facilitates this process. The hydrophobic residues interact favorably with the acyl chains of the membrane lipids, while the charged residues may remain associated with the polar headgroups or the aqueous pore. frontiersin.org
The insertion of protegrins disrupts the packing of the lipid molecules, leading to a disordering effect within the membrane. nih.gov This perturbation can lead to the formation of transient or stable pores, causing leakage of ions and other small molecules from the cytoplasm. nih.govnih.gov Molecular dynamics simulations of PG-1 have shown that the peptide can induce the formation of water pores and translocate across the membrane, a process that is often stabilized by the formation of strong hydrogen bonds between arginine residues and lipid phosphate groups. acs.orgacs.org
Mechanisms of Transmembrane Pore Formation and Consequences
The primary mechanism by which protegrins, including this compound, are thought to kill bacteria is through the formation of transmembrane pores. These pores disrupt the electrochemical gradients across the bacterial membrane, leading to a loss of essential ions and metabolites, and ultimately, cell death. nih.govnih.gov The formation and structure of these pores have been the subject of extensive research.
Pore Topologies: Toroidal vs. Barrel Models and Their Energetics
Two primary models describe the architecture of pores formed by antimicrobial peptides: the "barrel-stave" model and the "toroidal" model. nih.gov
In the barrel-stave model , the peptides insert into the membrane and aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid core of the membrane, and the hydrophilic surfaces line the aqueous channel. mdpi.compnas.org
In the toroidal model , the peptides, along with the polar headgroups of the lipids, bend and fold back on themselves to line the pore. nih.govrice.edu This creates a continuous curvature of the lipid monolayer, resulting in a "wormhole" or toroidal pore. In this configuration, both the peptides and the lipid headgroups form the lining of the aqueous channel. nih.govscite.ai
For protegrins, evidence suggests that they can form pores consistent with the toroidal model. nih.govscite.ai Solid-state NMR studies on PG-1 have indicated that the peptides induce a high degree of disorder in the lipid headgroups, causing them to line the pore, which is a hallmark of the toroidal pore model. pnas.org However, some studies also suggest that protegrins can form β-barrel structures within the membrane. nih.govmdpi.com Molecular dynamics simulations of PG-1 channels have shown that they can form semitoroidal pores, where the lipid leaflets bend towards each other but are prevented from making full contact by the hydrophobic residues of the peptide. core.ac.uk The formation of these pores is an energetically favorable process that leads to the rapid dissipation of the membrane potential and leakage of cellular contents, ultimately causing bacterial cell death. nih.gov
Table 1: Comparison of Pore Formation Models
| Feature | Barrel-Stave Model | Toroidal Model |
|---|---|---|
| Peptide Orientation | Perpendicular to the membrane surface | Perpendicular or tilted, associated with lipid headgroups |
| Pore Lining | Hydrophilic faces of peptides | Peptides and lipid headgroups |
| Lipid Involvement | Lipid core surrounds the peptide barrel | Lipid monolayers bend to line the pore |
| Membrane Curvature | Minimal | Significant positive curvature at the pore edge |
Characterization of Ion Transport and Membrane Potential Dissipation
The primary mechanism of action for the protegrin family involves the permeabilization of microbial cell membranes, leading to uncontrolled ion flux and the dissipation of the vital transmembrane potential. nih.govnih.gov This process is initiated by the electrostatic attraction of the cationic peptide to the anionic components of bacterial membranes. nih.gov While specific experimental data on ion transport rates for PG-4 are not extensively detailed in the literature, the mechanism is understood from studies on the protegrin family, primarily PG-1. nih.govnih.gov
The accepted model for protegrin action proceeds in several steps:
Adsorption and Dimerization: The peptide monomers are electrostatically drawn to the negatively charged bacterial membrane surface, where they dimerize. nih.gov
Membrane Insertion and Oligomerization: The dimers then insert into the hydrophobic core of the membrane. nih.gov These inserted dimers aggregate into larger oligomeric complexes, with evidence suggesting the formation of octameric structures composed of four or five dimer pairs. nih.govnih.gov
Pore Formation: These oligomers arrange into stable, water-filled transmembrane pores. nih.govnih.gov
The formation of these pores is the critical step that leads to cell death. The pores create a non-selective channel for ions, causing a rapid and lethal leakage of cytoplasmic contents, particularly potassium ions (K⁺), and an influx of extracellular ions. nih.govnih.gov This unrestricted ion exchange collapses the electrochemical gradients across the bacterial membrane, leading to the rapid dissipation of the membrane potential. nih.govplos.org The loss of membrane potential disrupts essential cellular processes that rely on it, including ATP synthesis and active transport, ultimately resulting in bacterial death. nih.govplos.org Computational and experimental models based on PG-1 suggest that as few as 10 to 100 pores are sufficient to kill an E. coli bacterium by causing rapid potassium leakage and decay of the transmembrane potential. nih.govnih.gov
Table 1: Comparison of Protegrin-1 and this compound Properties
| Feature | Protegrin-1 (PG-1) | This compound (PG-4) | Reference |
|---|---|---|---|
| Amino Acid Sequence | RGGRLCYCRRRFCVCVGR-amide | RGGRLCYCRRRFCFCVGR-amide with F at position 14 | wikipedia.org |
| Key Substitution | Valine at position 14 | Phenylalanine at position 14 | wikipedia.org |
| Relative Polarity | More Polar | Less Polar | wikipedia.org |
| Relative Charge | More Positively Charged | Less Positively Charged | wikipedia.org |
| Primary Mechanism | Membrane pore formation leading to ion leakage and membrane potential dissipation. | Presumed to be similar to PG-1, though potentially modulated by structural differences. | wikipedia.orgnih.gov |
Exploration of Intracellular Targets and Secondary Mechanisms
However, research into this compound has revealed a unique secondary characteristic: the ability to self-assemble into amyloid-like aggregates. nih.govresearchgate.net Computational predictions and subsequent in-vitro experiments have shown that PG-4 has a high propensity to form β-sheet structures that lead to aggregation. nih.govgenscript.com These aggregates exhibit the hallmark properties of amyloids, including binding to Congo red and Thioflavin-T, and display a fibrillar morphology. nih.govresearchgate.net
Table 2: Research Findings on this compound Aggregation
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Aggregation Propensity | Predicted by multiple algorithms and confirmed in vitro. | PG-4 has an intrinsic tendency to self-assemble. | nih.govresearchgate.netgenscript.com |
| Aggregate Characteristics | Binds Congo Red and Thioflavin-T; forms fibrillar structures. | The aggregates are amyloid-like in nature. | nih.govresearchgate.net |
| Antimicrobial Activity | Aggregated PG-4 retains antimicrobial activity against Bacillus subtilis. | The primary membranolytic function is not lost upon aggregation. | nih.govresearchgate.net |
| Toxicity of Aggregates | Non-toxic to human HEK293 and Caco2 cell lines. | Aggregation does not induce toxicity in these mammalian cells. | nih.govresearchgate.net |
| Potential Relevance | May serve as a source of peptide-based antimicrobials with enhanced stability. | The amyloid-like state could be explored for therapeutic benefit. | nih.govresearchgate.netgenscript.com |
Table of Mentioned Compounds
Structure Activity Relationships Sar and Rational Design of Protegrin 4 Analogs
Correlating Protegrin-4 Structural Attributes with Antimicrobial Efficacy
The antimicrobial prowess of protegrins is not merely a consequence of their amino acid sequence but is deeply rooted in their three-dimensional structure and physicochemical properties. capes.gov.br Key structural features such as net charge, the spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity), and the conformational rigidity imparted by disulfide bonds collectively determine the peptide's ability to interact with and disrupt microbial membranes. nih.gov
The cationic nature of protegrins is a critical determinant of their antimicrobial activity, largely attributed to the presence of multiple arginine residues. wikipedia.orgmdpi.com This high positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com
Studies on protegrin analogs have demonstrated a direct correlation between the net positive charge and antimicrobial potency, particularly against Gram-negative bacteria. nih.gov A reduction in the number of arginine residues, and thus a lower net charge, has been shown to dramatically decrease antibacterial activity. mdpi.com This is attributed to a weakened ability to bind to and insert into the bacterial membrane. mdpi.comnih.gov For instance, the mutant IB484, with only three cationic residues compared to the six in wild-type protegrin-1 (B1576752) (PG-1), shows significantly reduced activity against Gram-negative bacteria due to weaker electrostatic interactions with the LPS membrane. nih.gov The guanidinium (B1211019) groups of arginine residues are crucial for these interactions, specifically binding to the phosphate (B84403) groups on lipid A. mdpi.com Therefore, a sufficient number of arginine residues is essential for potent antimicrobial action against Gram-negative organisms. nih.gov
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many AMPs, including protegrins. nih.govmdpi.com In the β-hairpin structure of protegrins, the hydrophobic amino acids are typically clustered on one face of the β-sheet, while the cationic and polar residues are on the opposite face. This arrangement is crucial for the peptide's interaction with and disruption of the microbial membrane. nih.govnih.gov
The hydrophobic face of the peptide interacts with the lipid acyl chains within the bacterial membrane, while the charged, hydrophilic face can interact with the lipid head groups and the aqueous environment. mdpi.com Maintaining this distinct amphipathic character is key to the peptide's lytic activity. nih.gov Studies have shown that substituting polar amino acids into the hydrophobic face of the β-sheet reduces the peptide's antimicrobial efficacy. nih.gov Conversely, the strategic placement of hydrophobic and hydrophilic residues can enhance activity. The distribution of these residues influences how the peptide inserts into and potentially forms pores in the membrane. mdpi.comnih.gov While a direct correlation, increased amphipathicity has been linked to increased antimicrobial activity, though it can also lead to higher toxicity towards host cells. mdpi.comacs.org
The defining structural feature of protegrins is their rigid β-hairpin conformation, which is stabilized by two intramolecular disulfide bonds. wikipedia.orggeneticsmr.com In protegrin-1, these bridges connect Cys6 to Cys15 and Cys8 to Cys13. mdpi.com This rigid structure is considered essential for the peptide's stability and potent antimicrobial activity. nih.gov
The disulfide bonds are crucial for maintaining the β-sheet structure, which in turn preserves the peptide's amphipathic character. nih.govmdpi.com Linearized analogs of protegrins, where the disulfide bonds are absent, or analogs with amino acid substitutions that disrupt the hydrogen bonding across the β-sheet, exhibit significantly reduced antimicrobial activity. nih.gov This is particularly evident in physiological salt concentrations, highlighting the importance of the stable β-sheet for function in a biological context. nih.gov
While some studies on other β-hairpin AMPs like tachyplesin have suggested that disulfide bonds can be dispensable for antimicrobial activity, for protegrins, they are generally considered critical. mdpi.com The removal of cysteine residues, particularly those involved in the key Cys6-Cys15 bridge in PG-1, leads to a loss of bactericidal activity. The disulfide bonds not only provide structural stability but also correctly orient the amino acid side chains for optimal interaction with the bacterial membrane. nih.govuq.edu.au Molecular dynamics simulations have shown that in the absence of disulfide bridges, while a β-hairpin conformation can be maintained to some extent through other interactions, the structural flexibility of the peptide increases significantly. geneticsmr.com
A fascinating aspect of protegrin activity is its apparent lack of stereospecificity. This means that the peptide's antimicrobial function does not rely on interactions with specific chiral receptors on the bacterial cell surface. nih.govnih.gov This has been demonstrated by the finding that protegrin analogs synthesized entirely from D-amino acids (the enantiomer of the naturally occurring L-amino acids) are fully potent. nih.gov
Role of Disulfide Bond Connectivity and β-Sheet Integrity
Rational Design Strategies for Modified this compound Peptides
The understanding of the structure-activity relationships of protegrins has paved the way for the rational design of novel peptide analogs with improved therapeutic properties. mdpi.comresearchgate.net By systematically modifying the primary sequence, researchers aim to enhance antimicrobial potency, broaden the spectrum of activity, and reduce toxicity to host cells. mdpi.comnih.gov
One of the primary strategies in the rational design of protegrin analogs is the targeted substitution of specific amino acid residues. mdpi.comnih.gov These substitutions are guided by the desire to modulate key physicochemical properties like charge, hydrophobicity, and amphipathicity. mdpi.comnih.gov
Engineering Aggregation Propensity for Enhanced Stability and Function
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in biological environments. researchgate.net One innovative strategy to overcome this involves engineering the peptide's tendency to aggregate. Research into this compound has revealed an intrinsic propensity to self-assemble into amyloid-like structures. researchgate.netnih.gov This characteristic, often viewed as pathological, can be rationally explored to develop more robust antimicrobial agents. nih.govgenscript.com
Computational studies using various algorithms have predicted that PG-4 has a high tendency to form β-sheets, predisposing it to be amyloidogenic. researchgate.netnih.gov These predictions were confirmed by in-vitro experiments where PG-4 formed visible aggregates. nih.govgenscript.com These aggregates exhibited classic amyloid characteristics, including binding to Congo red, increased fluorescence with Thioflavin-T, and a distinct fibrillar morphology observable under transmission electron microscopy. researchgate.netnih.gov
Table 1: Summary of this compound Aggregation Studies
| Analysis Type | Method/Assay | Key Finding | Reference |
|---|---|---|---|
| Computational Prediction | TANGO, AGGRESCAN, FOLDAMYLOID, AMYLPRED, ZYGGREGATOR | Predicted a high propensity for β-sheet formation and amyloidogenic potential in PG-4. | researchgate.netnih.gov |
| In-Vitro Aggregation | Visual Inspection | PG-4 formed visible aggregates under laboratory conditions. | researchgate.net |
| Amyloid Property Analysis | Congo Red Binding & Thioflavin-T Fluorescence | Aggregates displayed enhanced binding and fluorescence, characteristic of amyloids. | nih.govgenscript.com |
| Morphological Analysis | Transmission Electron Microscopy (TEM) | Revealed a fibrillar morphology typical of amyloid structures. | researchgate.netnih.gov |
| Functional Analysis | Antimicrobial Activity Assay (Bacillus subtilis) | The aggregated form of PG-4 retained its antimicrobial function. | nih.govgenscript.com |
Development of Constrained Peptide Structures for Improved Biological Profiles
The native structure of protegrins is a β-hairpin conformation stabilized by two disulfide bridges (Cys6–C15 and Cys8–C13), which makes them inherently constrained peptides. mdpi.comwikipedia.org This rigidity is crucial for their mechanism of action. nih.gov Further enhancing this structural constraint through rational design can lead to analogs with superior biological properties, such as increased stability, higher binding affinity, and greater resistance to enzymatic degradation. biosynth.com Constrained peptides "lock" the molecule into its bioactive conformation, which reduces the entropic penalty associated with binding to a target, thereby increasing potency. biosynth.com
An example of this strategy is the development of a fully synthetic macrocyclic analog of Protegrin-1 (a closely related parent compound). In this analog, a D-Proline-L-Proline (D-Pro-Pro) dipeptide was incorporated into the sequence. researchgate.net This specific turn sequence is known to stabilize β-hairpin conformations, further rigidifying the peptide's structure. researchgate.net The resulting constrained peptidomimetic demonstrated a favorable biological profile, showing potent antimicrobial activity while having a much lower ability to lyse human red blood cells compared to the native peptide. researchgate.net This highlights how introducing additional structural constraints can refine the therapeutic window of protegrin analogs.
Table 2: Comparison of Native Protegrin and a Constrained Analog
| Feature | Native Protegrin-1 | Constrained Analog (e.g., Murepavadin Precursor) | Reference |
|---|---|---|---|
| Core Structure | β-hairpin | Stabilized β-hairpin | researchgate.net |
| Primary Constraint | Two disulfide bridges | Two disulfide bridges plus a D-Pro-Pro turn sequence | researchgate.net |
| Conformational Flexibility | Relatively low | Further reduced/rigidified | biosynth.comresearchgate.net |
| Design Goal | N/A (Natural peptide) | Stabilize the bioactive β-hairpin conformation. | researchgate.net |
| Resulting Biological Profile | Potent antimicrobial activity but with significant hemolytic activity. | Maintained antimicrobial activity with significantly reduced hemolytic activity. | researchgate.net |
Advanced Synthetic Methodologies for this compound Analogs
The creation of complex this compound analogs, particularly those with constrained or modified structures, relies on sophisticated chemical synthesis techniques. Solid-Phase Peptide Synthesis (SPPS) is the foundational method used to assemble the linear peptide precursors. researchgate.netmatilda.science
Two primary chemistries are employed in SPPS for producing protegrin analogs:
Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: This is a common approach for assembling the linear peptide chain. For instance, the synthesis of cyclic protegrin mimetics often begins with the assembly of the linear precursor via Fmoc-based SPPS. researchgate.net
Boc (tert-butyloxycarbonyl) Chemistry: This alternative SPPS method has also been successfully used. The synthesis of gomesin (B1576526), a structurally similar AMP, involved Boc chemistry with specific side-chain protecting groups to prevent unwanted reactions during synthesis. iiitd.edu.in
Following the assembly of the linear peptide, several key steps are required to produce the final, functional analog:
Side-Chain Protection: Specific protecting groups are used for reactive amino acid side chains. For example, Tos (tosyl) is used for Arginine, Bzl (benzyl) for Threonine, and 2-Cl-Z (2-chlorobenzyloxycarbonyl) for Lysine. iiitd.edu.in For cysteine residues, orthogonal protecting groups like Acm (acetamidomethyl) and 4-Meb (4-methylbenzyl) are used to control the specific formation of multiple disulfide bonds. iiitd.edu.in
Cyclization and Ligation: For constrained peptides, an intramolecular ligation step is performed in solution after the peptide is cleaved from the solid support. matilda.science This forms the cyclic backbone or the crucial disulfide bonds that define the peptide's final three-dimensional structure. The correct folding is then typically verified using methods like circular dichroism. matilda.science
Incorporation of Non-Natural Amino Acids: To enhance stability or function, non-natural amino acids, such as D-amino acids (e.g., D-Proline), can be incorporated during SPPS. researchgate.netzoores.ac.cn
These advanced methodologies provide precise control over the peptide's final structure, enabling the synthesis of novel analogs with tailored biological properties. bakerlab.org
Table 3: Synthetic Methodologies for Protegrin Analogs
| Synthetic Step | Methodology | Example Application | Reference |
|---|---|---|---|
| Linear Peptide Assembly | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Synthesis of linear precursors for cyclic protegrin mimetics. | researchgate.net |
| Linear Peptide Assembly | Boc-based Solid-Phase Peptide Synthesis (SPPS) | Synthesis of gomesin and its analogs. | iiitd.edu.in |
| Side-Chain Protection | Use of protecting groups (e.g., Tos for Arg, Acm for Cys) | To ensure selective reaction and correct disulfide bond formation. | iiitd.edu.in |
| Folding/Constraining | Intramolecular ligation in solution | Creation of bicyclic structures post-synthesis. | matilda.science |
| Structural Verification | Circular Dichroism | To confirm the correct antiparallel β-sheet fold of the final peptide. | matilda.science |
Computational and Biophysical Methodologies in Protegrin 4 Research
Molecular Dynamics (MD) Simulations for Peptide-Membrane Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of Protegrin-4 research, MD simulations provide a dynamic, atomistic view of how the peptide interacts with bacterial cell membranes. mdpi.comnih.gov These simulations are crucial for understanding the initial binding, insertion, and subsequent aggregation of the peptide, which are key steps in its antimicrobial action. nih.govresearchgate.net
Application of All-Atom and Coarse-Grained Models
Two primary types of models are employed in MD simulations of this compound: all-atom (AA) and coarse-grained (CG).
All-Atom (AA) Models: In AA simulations, every atom of the peptide, lipid membrane, and surrounding solvent is explicitly represented. This high level of detail allows for the precise study of molecular interactions, such as hydrogen bonds and electrostatic interactions, which are critical for peptide stability and function. mdpi.combiorxiv.org For instance, AA simulations have been used to investigate the stable conformations of protegrin dimers within a lipid bilayer, revealing the importance of specific residue interactions. mdpi.com However, the computational cost of AA simulations limits the time and length scales that can be studied.
Coarse-Grained (CG) Models: CG models simplify the system by grouping several atoms into a single "bead" or interaction site. torvergata.it This reduction in the number of particles allows for simulations to be run over much longer timescales and on larger systems, making it possible to study complex processes like membrane remodeling and the self-assembly of multiple peptides. torvergata.itmdpi.com The MARTINI force field is a popular CG model that has been successfully applied to study peptide-lipid interactions. torvergata.itresearchgate.net While CG models sacrifice some atomic detail, they are invaluable for observing large-scale phenomena that are computationally prohibitive for AA models. mdpi.com
The choice between AA and CG models depends on the specific research question. AA simulations are ideal for detailed analysis of specific interactions, while CG simulations are better suited for studying large-scale assembly and dynamics. torvergata.it
Simulation of Monomer Interaction, Insertion, and Dimerization Kinetics
MD simulations have been instrumental in dissecting the sequential steps of this compound's interaction with bacterial membranes. The process is generally understood to involve the initial electrostatic attraction of the cationic peptide to the anionic bacterial membrane, followed by insertion into the hydrophobic core and subsequent dimerization. nih.gov
Monomer Interaction and Insertion: Simulations show that the initial binding of a protegrin monomer to the membrane surface is driven by electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged lipid headgroups. nih.govacs.org Following adsorption, the peptide inserts into the membrane. The free energy of insertion for a protegrin monomer has been calculated to be highly favorable, in the range of -18 to -20 kcal/mol. mdpi.comscispace.com This insertion process is facilitated by the formation of ion-bridges between the peptide's arginine residues, chloride ions in the solution, and the phosphate (B84403) groups of the lipids. scispace.com
Dimerization Kinetics: Dimerization is a critical step in the formation of a functional pore. nih.govresearchgate.net MD simulations have been used to calculate the potential of mean force (PMF) for dimerization in different environments: in water, on the membrane surface, and within the membrane core. mdpi.com These studies have revealed that dimerization is most favorable within the hydrophobic core of the membrane, with a free energy of approximately -8 kcal/mol for the parallel NCCN configuration. mdpi.comscispace.com The stability of the dimer is maintained by a network of hydrogen bonds and ionic bridges. mdpi.com While antiparallel dimer conformations are slightly more stable on the membrane surface, the parallel configuration is dominant within the membrane, which is the relevant environment for pore formation. mdpi.com
Modeling of Transmembrane Pore Formation and Dynamic Behavior
The culmination of protegrin interaction with the membrane is the formation of transmembrane pores, which disrupt the cell's ionic balance and lead to cell death. mdpi.comnih.gov MD simulations have provided significant insights into the structure and dynamics of these pores.
Based on experimental data from solid-state NMR, the most widely accepted model for a protegrin pore is an octameric or decameric structure composed of four or five parallel dimers arranged in a barrel-stave fashion. mdpi.comacs.org All-atom MD simulations, extending over 150 nanoseconds, have confirmed the stability of such an octameric pore structure within a model bacterial membrane. mdpi.comacs.org These simulations show that the pore is water-filled and large enough to allow the passage of ions. mdpi.com
Implicit Membrane Models for Conformational and Energetic Analysis
Implicit membrane models offer a computationally efficient alternative to explicit solvent and lipid simulations for studying the conformational and energetic aspects of peptide-membrane interactions. nih.govnih.gov In these models, the membrane and solvent are represented as a continuum with different dielectric properties, rather than as individual atoms. nih.govplos.org This simplification significantly reduces the computational cost, allowing for broader exploration of conformational space and the calculation of free energies. nih.gov
These models typically represent the lipid bilayer as a multi-layered slab with a low dielectric constant for the hydrophobic core and a higher dielectric constant for the aqueous solvent. plos.org The peptide is treated as a cavity with fixed partial charges on its atoms. plos.org By calculating the transfer free energy of the peptide from the aqueous environment to the membrane environment for various orientations, these models can predict the most probable orientation and depth of insertion of the peptide. plos.org
For Protegrin-1 (B1576752), implicit membrane models have successfully predicted an oblique orientation within a DLPC lipid bilayer, with a tilt angle of 19°, which is in qualitative agreement with experimental data from solid-state NMR. plos.org These models have also been used to examine the energetics of dimerization and the stability of different β-barrel structures within membrane pores. nih.gov For instance, studies using implicit membrane models have shown that the burial of protegrin monomers into the membrane interior is generally unfavorable, but binding to toroidal pores is more favorable, especially in the presence of anionic lipids due to favorable electrostatic interactions. researchgate.net
Computational Electrophysiology for Ion Transport Characteristics
Computational electrophysiology is a technique used to simulate the flow of ions through channels and pores under an applied voltage, providing insights into their conductance and selectivity. frontiersin.org This method is particularly valuable for understanding how protegrin pores disrupt the bacterial cell's ability to maintain its membrane potential. mdpi.com
Poisson-Nernst-Planck (PNP) Equation Applications
The Poisson-Nernst-Planck (PNP) theory is a continuum model that is widely used in computational electrophysiology to describe the electrodiffusion of ions. plos.orgresearchgate.net The PNP model consists of a system of coupled partial differential equations: the Poisson equation, which relates the electrostatic potential to the charge distribution, and the Nernst-Planck equation, which describes the flux of ions due to both diffusion and electric fields. researchgate.netillinois.edu
By solving the PNP equations numerically for a given pore structure, it is possible to calculate the steady-state ion concentrations and fluxes, and from these, the single-channel conductance. plos.orgresearchgate.net This approach has been applied to protegrin pore structures obtained from MD simulations. plos.org
Studies using PNP calculations on an octameric protegrin pore model have yielded single-channel conductance values in the range of 280 to 430 pS, which is in reasonable agreement with experimental measurements. plos.org These calculations have also revealed a strong selectivity for anions, with the chloride ion current being significantly higher than the potassium ion current. plos.org This high anion selectivity is consistent with the highly cationic nature of the protegrin pore. plos.org The PNP model has also been used to investigate the influence of various parameters, such as ion diffusion coefficients, on the conductance characteristics. plos.org
Below is a table summarizing key findings from computational studies on this compound and its analogs:
| Computational Method | System Studied | Key Findings |
| Molecular Dynamics (All-Atom) | Protegrin-1 octameric pore in POPE/POPG bilayer | Pore structure is stable and follows a barrel-stave model. acs.org |
| Molecular Dynamics (All-Atom) | Protegrin-1 monomer insertion | Free energy of insertion is ~-18 to -20 kcal/mol. mdpi.comscispace.com |
| Molecular Dynamics (All-Atom) | Protegrin-1 dimerization in membrane core | Dimerization is favorable (~-8 kcal/mol) in a parallel NCCN configuration. mdpi.comscispace.com |
| Implicit Membrane Model | Protegrin-1 orientation in DLPC bilayer | Predicted an oblique orientation with a 19° tilt angle. plos.org |
| Poisson-Nernst-Planck (PNP) | Protegrin-1 octameric pore | Calculated single-channel conductance of 280-430 pS with high anion selectivity. plos.org |
In Silico Prediction of Aggregation Propensity
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable for characterizing the structure of PG-4, particularly when it is interacting with model membrane systems. These methods provide detailed information about the peptide's conformation and its orientation within the lipid bilayer.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane-bound peptides like protegrins in a native-like lipid bilayer environment. acs.orgmeihonglab.com It has been instrumental in determining the conformation, orientation, depth of insertion, and oligomerization state of protegrins within membranes. meihonglab.comacs.org
ssNMR studies have been used to investigate the interactions of protegrin-1 (PG-1) with lipid bilayers of varying chain lengths. acs.org By using specifically labeled PG-1, researchers have been able to determine the orientation of the peptide within dilauroylphosphatidylcholine (DLPC) bilayers. acs.org These studies have shown that the β-strand axis of the peptide is tilted with respect to the bilayer normal, a position that facilitates the interaction of its hydrophobic backbone with the membrane core and its cationic residues with the lipid headgroups. capes.gov.br
Furthermore, ssNMR has been used to probe the aggregation state of protegrins in membranes. acs.org By monitoring molecular motion, which is indicative of oligomerization, researchers have gained insights into how these peptides assemble within the lipid bilayer. acs.org
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile tool for investigating the secondary structure of peptides and any conformational changes that occur upon interaction with membranes. thermofisher.comnih.gov The amide I band in the FTIR spectrum is particularly sensitive to the peptide's secondary structure, providing information on the relative amounts of α-helix, β-sheet, and random coil conformations. thermofisher.comspecac.com
FTIR has been used to study the conformational changes of various peptides upon their interaction with lipid environments. nih.gov For protegrins, which are known to adopt a β-hairpin structure, FTIR can confirm the maintenance or alteration of this structure when the peptide binds to and inserts into a membrane. researchgate.netgenscript.comnih.gov This technique is valuable for understanding how the lipid environment influences the peptide's structure, which is directly related to its biological function. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR) for Membrane-Bound Structures
High-Resolution Microscopy for Aggregate Morphology and Membrane Disruption
High-resolution microscopy techniques are essential for visualizing the effects of protegrins on membrane integrity and for characterizing the morphology of peptide aggregates.
Atomic force microscopy (AFM) has been used to directly visualize the dynamics of membrane disruption by protegrin-1 (PG-1) on supported lipid bilayers. nih.gov These studies have revealed that the mechanism of membrane disruption is concentration-dependent. At lower concentrations, the peptide destabilizes the edges of the membrane, while at higher concentrations, it can induce the formation of nanopores or even completely disrupt the membrane into stripe-like structures. nih.gov
Epifluorescence microscopy has also been employed to observe the disordering of lipid packing that occurs upon the insertion of PG-1 into lipid monolayers. pnas.org This technique, often used in conjunction with surface x-ray scattering, provides a comprehensive view of how protegrins perturb the organization of lipid membranes. pnas.org
Transmission electron microscopy (TEM) has been used to study the morphology of PG-4 aggregates. researchgate.netgenscript.comnih.gov These studies have shown that PG-4 forms fibrillar structures, which is consistent with the predictions from in silico aggregation propensity analyses and the results from amyloid-staining assays. researchgate.netgenscript.comnih.gov
Protegrin 4 S Role in Innate Immunity and Host Defense
Protegrin-4 as an Effector Molecule in Porcine Host Defense
This compound, isolated from porcine leukocytes, is an 18-amino acid, cysteine-rich peptide that functions as a key effector molecule in the innate immune response of pigs. genscript.com Protegrins are synthesized as precursor proteins and are processed into their mature, active forms. nih.gov They are stored in the granules of neutrophils and are released upon encountering pathogens. nih.govnih.gov The presence of protegrins, including PG-4, is vital for the effective clearance of bacteria from wounds. caister.com
The expression of protegrin genes, along with other cathelicidins like PR-39, is abundant in the bone marrow of pigs. nih.gov Notably, the mRNA for protegrins is also found in the peripheral blood neutrophils of young pigs, highlighting their early role in the development and function of the porcine immune system. nih.govfrontiersin.org Infection with pathogens such as Salmonella typhimurium can upregulate the expression of protegrin genes in porcine bone marrow cells, further underscoring their importance in the acute phase of infection. frontiersin.org
Comparative Immunological Functionality with Other Host Defense Peptides (HDPs)
Protegrins, including PG-4, belong to the cathelicidin (B612621) family of HDPs, a diverse group of peptides with broad-spectrum antimicrobial and immunomodulatory activities. nih.govcaister.com While sharing functional similarities with other cathelicidins, such as the human LL-37, protegrins possess a unique β-hairpin structure stabilized by two disulfide bridges, which distinguishes them from the α-helical structure of LL-37. nih.govfrontiersin.org This structural difference can influence their specific activities and interactions with microbial and host cells.
In comparison to other HDPs like defensins, which are another major class of antimicrobial peptides, protegrins exhibit potent and rapid microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. caister.comtermedia.pl While both defensins and cathelicidins can modulate immune responses, the specific mechanisms and outcomes can vary. For instance, both human β-defensins and the cathelicidin LL-37 are known to activate and degranulate mast cells, a function that has also been observed for protegrins. termedia.ploncotarget.com
The table below provides a comparative overview of the immunological functions of this compound and other well-characterized HDPs.
| Feature | This compound | LL-37 (Human Cathelicidin) | Defensins (Human) |
| Primary Structure | β-hairpin | α-helical | β-sheet |
| Source | Porcine Leukocytes | Human Neutrophils, Epithelial Cells | Human Neutrophils, Epithelial Cells |
| Antimicrobial Spectrum | Broad (Bacteria, Fungi, Viruses) | Broad (Bacteria, Fungi, Viruses) | Broad (Bacteria, Fungi, Viruses) |
| Immunomodulatory Activities | Yes | Yes | Yes |
| Mast Cell Activation | Yes | Yes | Yes |
| LPS Neutralization | Yes | Yes | Yes |
| Chemotactic Activity | Yes | Yes | Yes |
Immunomodulatory Activities of this compound and Its Analogs
Beyond their direct antimicrobial effects, protegrins and their synthetic analogs possess significant immunomodulatory capabilities that are crucial for orchestrating an effective host defense and controlling inflammation. nih.govfrontiersin.orgfrontiersin.org
Neutralization of Bacterial Endotoxins (e.g., LPS)
A critical immunomodulatory function of this compound and other protegrins is their ability to neutralize bacterial endotoxins, particularly lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria. nih.govnih.gov LPS is a potent inflammatory molecule that can trigger an overwhelming and potentially life-threatening immune response, leading to sepsis if left unchecked. nih.govmdpi.com
Protegrins bind to LPS, a process that is fundamental to both their antimicrobial and immunomodulatory actions. nih.govnih.gov This binding can neutralize the endotoxic activity of LPS, thereby preventing it from activating Toll-like receptor 4 (TLR4) on immune cells. nih.gov By inhibiting TLR4 signaling, protegrins can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) from macrophages. nih.govresearchgate.net Studies with Protegrin-1 (B1576752) (PG-1), a closely related protegrin, have demonstrated that the β-hairpin structure is essential for this LPS-neutralizing activity. nih.govmdpi.com This anti-endotoxin property is a key aspect of how protegrins help to dampen excessive inflammation during bacterial infections. nih.govmdpi.com
Modulation of Inflammatory Mediator Release from Immune Cells
Protegrins can directly modulate the release of inflammatory mediators from various immune cells. frontiersin.orgnih.gov While they can suppress the release of certain pro-inflammatory cytokines in response to LPS, they can also stimulate other immune functions. nih.govmdpi.com For example, protegrins can induce the degranulation of mast cells, releasing mediators that can contribute to the inflammatory response and recruit other immune cells to the site of infection. oncotarget.com
Research on PG-1 has shown that it can influence the gene expression of inflammatory mediators in the context of intestinal inflammation. frontiersin.orgnih.gov In a mouse model of colitis, treatment with PG-1 was found to modulate the expression of genes such as TNF-α and cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov This indicates that protegrins can have a complex and context-dependent role in regulating inflammation, helping to balance the need for pathogen clearance with the prevention of excessive host tissue damage. frontiersin.orgnih.gov
The table below summarizes the immunomodulatory effects of this compound and its analogs.
| Activity | Effect | Mechanism |
| Endotoxin Neutralization | Suppression of pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) | Direct binding to LPS, inhibiting its interaction with TLR4. nih.govresearchgate.net |
| Mast Cell Activation | Degranulation and release of inflammatory mediators. | Activation via the Mas-related G protein-coupled receptor X2 (MrgX2). oncotarget.com |
| Modulation of Inflammatory Gene Expression | Altered expression of genes for cytokines and inflammatory enzymes (e.g., TNF-α, COX-2). frontiersin.orgnih.gov | Influences cellular signaling pathways involved in inflammation. frontiersin.orgnih.gov |
Future Directions and Emerging Research Avenues in Protegrin 4 Studies
Comprehensive Elucidation of Pore Formation Kinetics and Thermodynamic Pathways
The primary mechanism of action for protegrins involves the disruption of microbial cell membranes through pore formation. researchgate.netnih.gov This process is understood to occur in a stepwise fashion, beginning with the electrostatic attraction of the cationic peptide to the anionic bacterial membrane, followed by insertion, dimerization, and subsequent oligomerization into transmembrane pores. nih.govresearchgate.netmdpi.com These pores, often octameric or decameric β-barrels, lead to an uncontrolled flux of ions and metabolites, ultimately causing cell death. researchgate.netnih.gov While the general mechanism is established, a deeper, quantitative understanding of the kinetics and thermodynamics governing each step is a key future goal.
Thermodynamic studies, largely computational, have begun to quantify the energetics of these processes. For instance, the binding of protegrin-1 (B1576752) (a close homolog of PG-4) to model lipid bilayers is a thermodynamically favorable process, with calculated Gibbs free energies (ΔG) indicating stable complex formation. tandfonline.com Molecular dynamics simulations have calculated the binding free energy for protegrin-1 dimer formation in various environments, showing that dimerization is highly favored on the surface of a lipid bilayer. mdpi.com For example, the binding free energy (ΔG⁰) for the formation of a parallel protegrin-1 dimer on a model membrane surface was calculated to be as favorable as -21.8 ± 1.2 kcal/mol. mdpi.com However, the burial of monomers directly into the membrane interior is generally considered unfavorable. nih.gov Instead, the peptide is thought to bind more favorably to the curved structure of a toroidal pore, suggesting it acts to stabilize these membrane defects. nih.gov
Future research must focus on the kinetics of these events. While studies have examined the timeline of downstream effects like potassium leakage, which can be detected within minutes of protegrin treatment, the direct kinetics of pore assembly are less understood. nih.govpnas.org Understanding the rate-limiting steps—be it initial binding, dimerization, or oligomer assembly—is crucial. This involves not just static energy calculations but dynamic modeling of how quickly these structures form and the factors that influence their assembly and disassembly rates. The process is probabilistic and depends on the nucleation of defects in the lipid bilayer. pnas.org
A critical aspect of this research is the influence of lipid composition. Protegrins interact more strongly with anionic lipids, characteristic of bacterial membranes, than with the zwitterionic lipids common in mammalian cells. nih.govpnas.orgacs.org Future studies should systematically vary lipid compositions in both experimental and computational models to create a detailed map of how lipid headgroups and acyl chain saturation affect the thermodynamics and kinetics of PG-4 binding and pore formation. This will provide a more nuanced understanding of its selective toxicity.
Refinement and Validation of Predictive Structure-Activity Models
The development of predictive models for the antimicrobial activity of peptides is a major goal in the field. For protegrins, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate structural features with antimicrobial efficacy. mdpi.comcapes.gov.br These models aim to identify the key physicochemical properties that govern activity, allowing for the rational design of novel analogs with improved therapeutic profiles.
Early SAR studies identified several crucial features for protegrin activity:
β-hairpin Structure: A stable β-hairpin fold, reinforced by two disulfide bonds, is a prerequisite for potent activity. mdpi.com
Cationic Nature: A net positive charge is essential for the initial electrostatic attraction to negatively charged bacterial membranes. Analogs with a reduced positive charge generally show lower activity. mdpi.com
Amphipathicity: The separation of hydrophobic and hydrophilic residues into distinct faces of the β-sheet is critical for membrane interaction. mdpi.com
More advanced QSAR models have utilized computational approaches, such as homology modeling and molecular dynamics simulations, to calculate a wide range of descriptors for protegrin analogues. nih.gov These descriptors can include properties like interaction energies, radius of gyration, and solvent accessible surface area. nih.gov For example, one study used 29 different calculated properties to build QSAR models for the toxicity of 60 protegrin analogues, which were then used to predict the toxicity of new, untested analogues with a high degree of accuracy. nih.gov Another study used a large set of QSAR descriptors combined with artificial neural networks to successfully predict the activity of novel peptides, with in vitro validation showing 94% accuracy in identifying highly active compounds. ubc.ca
Future work in this area should focus on several key aspects:
Expanding Descriptor Sets: Incorporating more sophisticated descriptors that capture the dynamic behavior of the peptide, such as flexibility, conformational ensembles, and specific interaction patterns with different lipid types.
Non-linear Models: Moving beyond linear regression models to more complex machine learning algorithms (e.g., neural networks, support vector machines) that can capture the intricate, non-linear relationships between structure and activity. ubc.ca
Predicting Selectivity: Developing models that not only predict antimicrobial potency but also selectivity, by simultaneously modeling activity against bacterial cells and toxicity towards host cells (e.g., hemolytic activity). nih.gov
Validation with Novel Analogs: The true test of any predictive model is its ability to accurately forecast the activity of newly designed peptides. Future efforts must involve iterative cycles of computational prediction, chemical synthesis, and experimental validation to refine and improve the models continuously.
| Structural Feature | Importance for Activity | Supporting Evidence |
|---|---|---|
| β-hairpin Fold | Prerequisite for high activity; provides a stable scaffold. | Analogs lacking the stabilized fold are less active. mdpi.com |
| Disulfide Bonds | Enhance structural stability and lytic activity. mdpi.com | Peptides with two disulfide bridges are more active than those with one or none. |
| Cationic Charge | Crucial for initial binding to anionic bacterial membranes. | Reduced positive charge leads to decreased antimicrobial activity. mdpi.com |
| Amphipathicity | Facilitates insertion into and disruption of the lipid bilayer. | The overall amphipathic structure is more critical than specific amino acid sequences. mdpi.com |
In-depth Analysis of Protegrin-4 Amyloidogenesis and Its Functional Modalities
A fascinating and relatively recent discovery is the ability of some antimicrobial peptides, including this compound, to form amyloid-like aggregates. nih.govresearchgate.netgenscript.com This finding blurs the traditional lines between antimicrobial host defense and the pathological protein aggregation associated with diseases like Alzheimer's. biorxiv.orgmdpi.com Several computational algorithms, such as TANGO and AGGRESCAN, predict that PG-4 has a high propensity to form β-sheet structures, predisposing it to be amyloidogenic. nih.govresearchgate.net
Experimental studies have confirmed these predictions. Under in vitro conditions, PG-4 self-assembles into visible aggregates that exhibit the classic hallmarks of amyloids, including:
Binding to Congo red dye. nih.govgenscript.com
Increased fluorescence with Thioflavin-T (ThT). nih.govgenscript.com
A distinct fibrillar morphology observable under transmission electron microscopy. nih.govgenscript.com
Crucially, these amyloid-like aggregates of PG-4 retain their antimicrobial activity against bacteria such as Bacillus subtilis. nih.govresearchgate.net Furthermore, the aggregated form appears to be non-toxic to human cell lines like HEK293 and Caco2. nih.govresearchgate.net This suggests that the amyloidogenic property of PG-4 may be a functional characteristic rather than a non-specific side effect. The rapid kinetics of fibril formation, with a short lag phase, may be a mechanism to avoid the accumulation of potentially toxic oligomeric intermediates. researchgate.net This has led to the hypothesis that the inherent stability of the amyloid structure could be explored as a way to create more robust peptide-based antimicrobials. nih.govgenscript.com
Future research in this domain should address several key questions:
Mechanism of Antimicrobial Action: How do the amyloid fibrils exert their antimicrobial effect? Do they act as a reservoir for active monomers, or do the fibrils themselves interact with and disrupt bacterial membranes?
Role in Host Defense: Does PG-4 form these structures in vivo during an immune response? Investigating whether amyloid formation is part of the natural lifecycle of the peptide within the host could reveal novel defense mechanisms.
Therapeutic Potential: The exceptional stability of amyloid structures could potentially be harnessed to develop antimicrobial agents with longer half-lives and increased resistance to proteolysis. researchgate.net
| Computational Algorithm | Prediction for this compound |
|---|---|
| TANGO | High propensity for β-sheet formation and aggregation. nih.govresearchgate.net |
| AGGRESCAN | High propensity for β-sheet formation and aggregation. nih.govresearchgate.net |
| FOLDAMYLOID | Predicted to be amyloidogenic. nih.govresearchgate.net |
| AMYLPRED | Predicted to be amyloidogenic. nih.govresearchgate.net |
| ZYGGREGATOR | Predicted to have a high propensity for β-sheet formation. nih.govresearchgate.net |
Integration of Multi-Scale Computational and Experimental Methodologies for Holistic Understanding
A truly comprehensive understanding of this compound's function requires the integration of multiple research methodologies that span different length and time scales. mdpi.comroyalsocietypublishing.orgnih.gov Computational studies, in particular, have become indispensable for bridging the gap between molecular-level interactions and observable biological effects. researchgate.netnih.gov A multi-scale modeling approach has proven highly effective for protegrins. mdpi.comnih.govscispace.com
This integrated approach involves a hierarchy of computational techniques:
Atomistic Molecular Dynamics (MD) Simulations: These simulations provide a detailed, atom-level view of the peptide's interaction with water, ions, and lipid molecules. mdpi.comnih.gov MD has been used to compute the potential of mean force (PMF) for key events like peptide adsorption to the membrane and dimerization, revealing the thermodynamics of these processes. mdpi.comscispace.com
Mesoscale Continuum Models: Based on the structures and parameters derived from atomistic simulations, continuum models like Poisson-Nernst-Planck (PNP) theory can be used to simulate processes over longer time and length scales. mdpi.complos.org For example, PNP calculations have been used to model the steady-state flow of ions through a fully formed protegrin pore, allowing for the calculation of single-channel conductance and ion selectivity. plos.org
Cell-Scale Kinetic Models: The outputs from mesoscale models (e.g., single-pore permeability) can then be used as inputs for larger-scale models of an entire bacterial cell. nih.govroyalsocietypublishing.org These models can simulate the time-dependent changes in ion concentrations within the cell, the decay of the transmembrane potential, and ultimately predict the kinetics of cell death. nih.gov
This multi-scale approach has yielded significant quantitative insights. For example, by integrating these models with experimental data on potassium leakage from E. coli, researchers have estimated that approximately 10 to 100 protegrin pores are sufficient to kill a bacterial cell. researchgate.netnih.gov
The future of PG-4 research lies in strengthening the synergy between these computational models and experimental validation. This involves a continuous feedback loop where experimental findings (e.g., from solid-state NMR, X-ray diffraction, or electrophysiology) are used to refine the parameters and assumptions of the computational models. nih.govpnas.orgplos.org In turn, the models can generate new, testable hypotheses for experimentalists to explore. nih.gov This integrated strategy will be paramount for fully understanding the complex mechanisms of this compound and for guiding the development of new, highly effective antimicrobial agents.
Q & A
Q. Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?
Q. What protocols ensure data integrity in long-term this compound research projects?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with audit trails and timestamped entries. Conduct regular internal audits and replicate key experiments in independent labs. Archive materials (e.g., synthetic peptides, bacterial strains) in biobanks with accession numbers for future validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
